2,2,2-trifluoro-N'-(6-fluoropyridin-2-yl)acetohydrazide
Overview
Description
2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide is a fluorinated organic compound with the molecular formula C7H5F4N3O. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of GNF-Pf-2463 is the PfMFR3 , an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) . This protein is found in the parasite Plasmodium falciparum, which causes malaria .
Mode of Action
GNF-Pf-2463 interacts with its target, PfMFR3, in a way that affects the parasite’s resistance to certain antimalarial compounds . Specifically, mutations in PfMFR3 have been found to decrease sensitivity to GNF-Pf-2463 .
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-2463 are related to the function of the mitochondrion in Plasmodium falciparum . PfMFR3, the target of GNF-Pf-2463, is localized to the parasite’s mitochondrion . The compound’s interaction with PfMFR3 may affect mitochondrial transport and the action of antimalarial compounds that target the mitochondria .
Result of Action
The action of GNF-Pf-2463 results in decreased sensitivity of Plasmodium falciparum to certain antimalarial compounds . This effect is believed to be due to the compound’s interaction with PfMFR3, which plays roles in mitochondrial transport and drug resistance .
Action Environment
It is known that the compound’s effectiveness can be influenced by genetic factors, such as mutations in the pfmfr3 gene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 6-fluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide
- 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone
Uniqueness
2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide is unique due to the presence of both trifluoromethyl and fluoropyridinyl groups, which impart distinctive reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N'-(6-fluoropyridin-2-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3O/c8-4-2-1-3-5(12-4)13-14-6(15)7(9,10)11/h1-3H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBFRMZXKNAFAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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